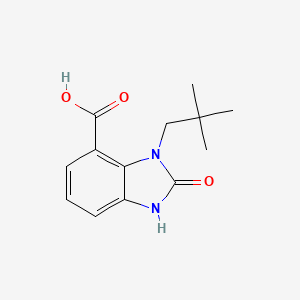

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

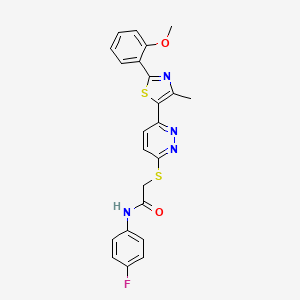

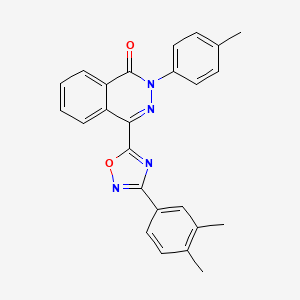

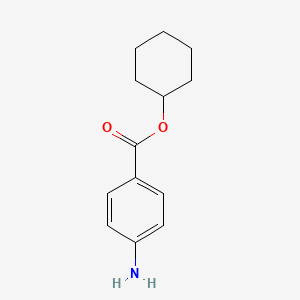

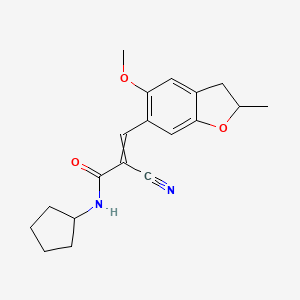

The compound “3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid” is a benzodiazole derivative with a carboxylic acid group and a 2,2-dimethylpropyl group attached. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of an appropriate 1,2-diamine and a carboxylic acid or its derivative . The 2,2-dimethylpropyl group could be introduced through a suitable alkylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole ring system, the carboxylic acid group, and the 2,2-dimethylpropyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation . The benzodiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would contribute to the compound’s acidity and polarity . The benzodiazole ring could contribute to the compound’s aromaticity and stability .Applications De Recherche Scientifique

Cross-Coupling Reactions and Catalysis

Borinic acids, including our compound of interest, are a subclass of organoborane compounds used in cross-coupling reactions and catalysis . These reactions involve the formation of carbon-carbon bonds, which are essential in organic synthesis. The Lewis acidity of borinic acids enhances their reactivity compared to boronic acids. Researchers have explored their use as catalysts in regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .

Materials Science and Optoelectronics

Borinic acids find applications in materials science and optoelectronics. Their unique structure allows them to coordinate with alcohols, diols, and other functional groups. By leveraging this property, scientists have developed novel materials for use in sensors, light-emitting devices, and other optoelectronic applications. Understanding the interactions between borinic acids and various ligands is crucial for designing efficient materials .

Medicinal Chemistry and Bioactive Compounds

While borinic acids are less studied than boronic acids, they exhibit interesting properties. Researchers have explored their potential as bioactive compounds. For instance, borinic acids can coordinate with amino alcohols, making them useful in drug design and medicinal chemistry. Investigating their interactions with biological targets could lead to the development of new therapeutic agents .

Functionalization of Neutrophil Elastase and Proteinase Inhibitors

Interestingly, borinic acids have been employed in the synthesis of 2-aminobenzaldehyde oxime analogs. These compounds act as dual inhibitors of neutrophil elastase and proteinase. Such inhibitors play a crucial role in managing inflammatory conditions and related diseases .

Synthetic Approaches and Mechanistic Aspects

Researchers employ various synthetic methods to prepare borinic acids. Strategies include adding organometallic reagents to boranes (such as B(OR)3, BX3, aminoborane, and arylboronic esters) or reacting triarylboranes with ligands (e.g., diols, amino alcohols). Understanding the mechanistic aspects of these reactions contributes to optimizing synthetic routes and expanding the compound’s applications .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(2,2-dimethylpropyl)-2-oxo-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPVTWSVKQFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)